6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H13F2N3O2 and its molecular weight is 245.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research on derivatives similar to 6-(4,4-difluoropiperidin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione focuses on the synthesis and analysis of pyrimidine dione compounds. These studies are foundational in understanding the chemical behavior and potential applications of such compounds. For instance, Kataev et al. (2018) explored the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, resulting in the formation of 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. This research highlights the structural intricacies and stability of pyrimidine dione derivatives, underlining their relevance in synthetic chemistry (Kataev et al., 2018).
Potential Therapeutic Applications
Further investigations into pyrimidine-2,4(1H,3H)-dione derivatives have identified potential therapeutic applications. Studies have shown that certain derivatives exhibit hypotensive activity, indicating their utility in developing new treatments for hypertension. For example, a synthesis process was detailed for oxo- and dioxothietane derivatives of 6-methyl-1-(thietan-3-yl)pyrimidine-2,4(1H,3H)-dione, which were found to possess pronounced, prolonged, and dose-dependent hypotensive effects (Kataev et al., 2014).
Antimicrobial and Anti-inflammatory Properties
Pyrimidine dione derivatives also exhibit notable antimicrobial and anti-inflammatory properties. Research into the synthesis and evaluation of these compounds has led to discoveries of significant anti-inflammatory effects, which could be leveraged in designing new anti-inflammatory drugs. Such studies underscore the diverse biomedical applications of pyrimidine dione derivatives, expanding their potential use beyond merely structural interests in organic chemistry (C. Dong, 2010).
Properties
IUPAC Name |
6-(4,4-difluoropiperidin-1-yl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O2/c1-14-8(16)6-7(13-9(14)17)15-4-2-10(11,12)3-5-15/h6H,2-5H2,1H3,(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOXTAVNLNMVLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N2CCC(CC2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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